Pyrazine, tetrachloro-
Overview
Description
Pyrazine, tetrachloro- is a heterocyclic aromatic organic compound with the chemical formula C4Cl4N2. It is a derivative of pyrazine, where four chlorine atoms are substituted at the 2, 3, 5, and 6 positions of the pyrazine ring. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrazine, tetrachloro- can be synthesized through several methods. One common approach involves the chlorination of pyrazine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination of the pyrazine ring.
Another method involves the reaction of pyrazine with thionyl chloride, which results in the formation of pyrazine, tetrachloro- along with the release of sulfur dioxide and hydrogen chloride gases. This reaction is usually conducted under reflux conditions to achieve high yields.
Industrial Production Methods
In industrial settings, the production of pyrazine, tetrachloro- often involves continuous flow processes where pyrazine is reacted with chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the final product. The use of continuous flow reactors allows for efficient large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
Pyrazine, tetrachloro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetrachloropyrazine N-oxide.
Reduction: Reduction of pyrazine, tetrachloro- can yield partially or fully dechlorinated pyrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Tetrachloropyrazine N-oxide.
Reduction: Various dechlorinated pyrazine derivatives.
Substitution: Amino or thiol-substituted pyrazine derivatives.
Scientific Research Applications
Pyrazine, tetrachloro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pyrazine, tetrachloro- involves its ability to undergo various chemical transformations, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes by forming covalent bonds with nucleophilic sites on proteins and DNA.
Comparison with Similar Compounds
Similar Compounds
Pyrazine: The parent compound with no chlorine substitutions.
Tetramethylpyrazine: A derivative with four methyl groups instead of chlorine atoms.
Tetrachloropyrimidine: A similar compound with a pyrimidine ring instead of a pyrazine ring.
Uniqueness
Pyrazine, tetrachloro- is unique due to the presence of four chlorine atoms, which significantly alter its chemical reactivity and properties compared to its non-chlorinated counterparts. The electron-withdrawing effect of the chlorine atoms makes it more reactive towards nucleophiles and oxidizing agents, enhancing its utility in various chemical reactions and industrial applications.
Properties
IUPAC Name |
2,3,5,6-tetrachloropyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl4N2/c5-1-2(6)10-4(8)3(7)9-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSISQXHQGOYLNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30309856 | |
Record name | Pyrazine, tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30309856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13484-50-9 | |
Record name | 2,3,5,6-Tetrachloropyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13484-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazine, tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013484509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrachloropyrazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrazine, tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30309856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tetrachloropyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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